Palmatine hydroxide
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Overview
Description
Palmatine hydroxide is a natural isoquinoline alkaloid that belongs to the class of protoberberines. It is primarily extracted from plants such as Fibraurea recisa and Berberis cretica. This compound exhibits a wide range of pharmacological and biological properties, including antimicrobial, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palmatine hydroxide can be synthesized through various chemical processes. One common method involves the etherification of o-dimethoxybenzene, followed by acetonitrilization to prepare methylenedioxy benzene acetonitrile. This is then hydrogenated to produce o-dimethoxy-phenethylamine, which undergoes condensation to form palmatine .
Industrial Production Methods: In industrial settings, this compound is often synthesized using berberine as a raw material. The improved synthetic method using berberine has a high yield, with a total yield of approximately 54% .
Chemical Reactions Analysis
Types of Reactions: Palmatine hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other isoquinoline alkaloids.
Substitution: The compound can undergo substitution reactions, particularly at the 9-position, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various palmatine derivatives, which exhibit enhanced pharmacological properties .
Scientific Research Applications
Palmatine hydroxide has numerous applications in scientific research:
Mechanism of Action
Palmatine hydroxide exerts its effects through several molecular targets and pathways:
Nrf2/HO-1 Pathway: It modulates oxidative stress and neuroinflammation by activating the Nrf2/HO-1 pathway, which enhances the expression of antioxidant proteins.
Insulin Signaling Pathway: this compound modulates the insulin signaling pathway by reducing the expression of PKC-α and increasing the expression of tyrosine phosphorylation, thereby activating the IRS-1-PI3K-AKT2 cascade and enhancing GLUT4 translocation.
Comparison with Similar Compounds
Palmatine hydroxide is unique compared to other similar compounds due to its broad-spectrum pharmacological effects and its ability to induce mitophagy. Similar compounds include:
Berberine: Another protoberberine alkaloid with antimicrobial and anti-inflammatory properties.
Coptisine: A related isoquinoline alkaloid with similar pharmacological effects.
Jatrorrhizine: Another compound in the same class, known for its antimicrobial activity
This compound stands out due to its specific effects on mitochondrial function and its potential therapeutic applications in neurodegenerative diseases .
Biological Activity
Palmatine hydroxide is a quaternary ammonium compound derived from the isoquinoline alkaloid palmatine, which is found in various plants. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antidiabetic, and antimicrobial properties. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and relevant data tables.
Chemical Structure and Properties
Palmatine is characterized as a protoberberine alkaloid with the following structural features:
- Chemical Formula : C_21H_24N_2O_4
- Molecular Weight : 368.43 g/mol
- Functional Groups : Contains methoxy groups and a quaternary ammonium structure that contribute to its biological activity.
Antioxidant Activity
Palmatine exhibits significant antioxidant properties, which are essential in combating oxidative stress-related diseases. Research indicates that palmatine can enhance the activity of antioxidant enzymes and reduce lipid peroxidation in various animal models. For instance:
- In STZ-induced diabetic rats, palmatine treatment resulted in decreased malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity, indicating its protective effect against oxidative damage .
Antidiabetic Effects
Palmatine has been shown to regulate blood glucose levels effectively:
- Mechanism : It inhibits alpha-glucosidase and DPP-IV enzymes, leading to improved glucose metabolism.
- Case Study : In a study involving STZ-induced diabetic rats, palmatine significantly reduced blood glucose and increased insulin levels after treatment for four weeks .
Anti-inflammatory Properties
Palmatine's anti-inflammatory effects are attributed to its ability to modulate inflammatory pathways:
- Study Findings : In LPS-stimulated RAW 264.7 macrophages, palmatine reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6 while increasing anti-inflammatory cytokines like IL-10 .
- Mechanism : It suppresses Toll-like receptor (TLR) signaling pathways, leading to decreased neutrophil activation and inflammation during myocardial infarction .
Antimicrobial Activity
Palmatine also demonstrates notable antimicrobial properties:
- Antibacterial Activity : Recent studies have highlighted its effectiveness against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 4–16 μg/mL for certain derivatives .
- Mechanism of Action : Palmatine may exert its antibacterial effects by targeting bacterial urease activity .
Cardioprotective Effects
Research indicates that palmatine may offer cardioprotective benefits:
- In a study involving LPS-stimulated human aortic endothelial cells, palmatine treatment increased heme oxygenase-1 (HO-1) expression, which is associated with reduced oxidative stress and inflammation in cardiovascular tissues .
Data Summary Table
Case Study 1: Antidiabetic Effects in Diabetic Rats
In a controlled study involving STZ-induced diabetic rats treated with palmatine for four weeks, researchers observed significant reductions in blood glucose levels and improvements in lipid profiles. The study concluded that palmatine could be a promising therapeutic agent for managing diabetes mellitus and its complications .
Case Study 2: Cardioprotective Mechanisms
A study involving LPS-stimulated RAW 264.7 macrophages demonstrated that palmatine administration significantly reduced inflammatory markers associated with myocardial infarction. This suggests potential clinical applications of palmatine in cardiovascular health management .
Properties
CAS No. |
131-04-4 |
---|---|
Molecular Formula |
C21H23NO5 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide |
InChI |
InChI=1S/C21H22NO4.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,9-12H,7-8H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
FQXRAAFEBRSBND-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-] |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.[OH-] |
Key on ui other cas no. |
131-04-4 |
Related CAS |
3486-67-7 (Parent) |
Synonyms |
erbericinine berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, chloride berbinium, 7,8,13,13a-tetradehydro-2,3,9,10-tetramethoxy-, iodide dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, chloride (1:1) dibenzo(a,g)quinolizinium, 5,6-dihydro-2,3,9,10-tetramethoxy-, hydroxide (1:1) o,o-dimethyldemethyleneberberine palmatine palmatine cation palmatine chloride palmatine hydrochloride palmatine hydroxide palmatine iodide palmatine ion palmatine sulfate palmatinium hydroxide palmitine hydroxide |
Origin of Product |
United States |
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